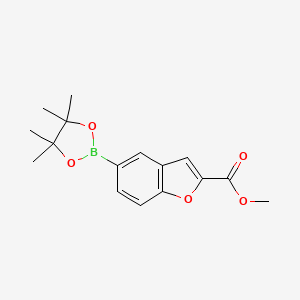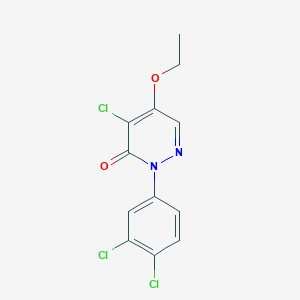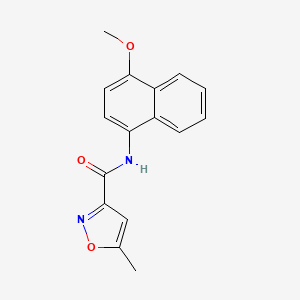
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer.
Wirkmechanismus
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthase, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide reduces the production of 20-HETE, leading to vasodilation, improved renal function, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models of hypertension and renal failure, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce blood pressure and improve renal function. In cancer, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to inhibit angiogenesis and tumor growth. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its selectivity for 20-HETE synthase. This allows researchers to specifically target the production of 20-HETE without affecting other pathways. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve the half-life and bioavailability of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in different disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in humans, particularly in the treatment of cardiovascular disease and cancer.
Synthesemethoden
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-methylpyrrole with ethyl 2-bromoacetate to form the pyrrole ester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with triethylamine and 2,4-dimethylbenzenesulfonyl chloride to form the isoxazole ring. The final step involves the reaction of the isoxazole with 2-hydroxyethylamine to form N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer. In cardiovascular disease, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. In cancer, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to inhibit angiogenesis and tumor growth in various types of cancer, including breast, prostate, and lung cancer.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-9-5-8-14(20)15(21)11-18-17(22)13-10-16(23-19-13)12-6-3-2-4-7-12/h2-10,15,21H,11H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKITQIPSHARIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)
![N-mesityl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2396200.png)

![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)


![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)